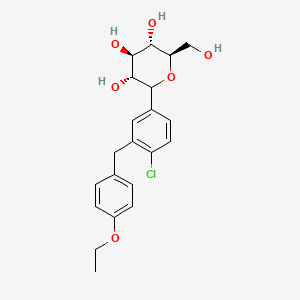

1-(R,S)-Dapagliflozin

Description

Structure

3D Structure

Properties

CAS No. |

1118566-45-2 |

|---|---|

Molecular Formula |

C21H25ClO6 |

Molecular Weight |

408.9 g/mol |

IUPAC Name |

(3R,4R,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C21H25ClO6/c1-2-27-15-6-3-12(4-7-15)9-14-10-13(5-8-16(14)22)21-20(26)19(25)18(24)17(11-23)28-21/h3-8,10,17-21,23-26H,2,9,11H2,1H3/t17-,18-,19+,20-,21?/m1/s1 |

InChI Key |

JVHXJTBJCFBINQ-AWGDKMGJSA-N |

Isomeric SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)Cl |

Canonical SMILES |

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)CO)O)O)O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Considerations of Dapagliflozin

Historical and Contemporary Approaches to Dapagliflozin (B1669812) Synthesis

The synthesis of Dapagliflozin has evolved from classical multi-step procedures to more streamlined and efficient modern methodologies. These approaches typically involve the construction of the diarylmethane aglycone and its subsequent coupling with a protected glucose derivative.

Classical Synthetic Routes (e.g., Friedel-Crafts Acylation, C-Glycosylation)

Early synthetic strategies for Dapagliflozin and other SGLT2 inhibitors often commenced with the formation of a diaryl ketone intermediate via a Friedel-Crafts acylation reaction. thieme-connect.de For instance, 5-bromo-2-chlorobenzoic acid can be converted to its acyl chloride and then reacted with phenetole (B1680304) in the presence of a Lewis acid like aluminum chloride to yield the corresponding diarylketone. thieme-connect.de This ketone is subsequently reduced to form the diarylmethane backbone. thieme-connect.degelest.com

The crucial step in these classical routes is the C-glycosylation, which establishes the carbon-carbon bond between the aryl aglycone and the glucose moiety. smolecule.com One common method involves the reaction of an aryllithium species, generated from the corresponding aryl bromide, with a protected gluconolactone (B72293). pensoft.net The resulting lactol is then reduced to afford the C-aryl glucoside. pensoft.net A general synthetic pathway reported in the literature involves treating a trimethylsilyl (B98337) (TMS) protected gluconolactone with an aryllithium compound, followed by treatment with methanesulfonic acid in methanol (B129727) to produce a methyl C-aryl glucoside. pensoft.net This intermediate then undergoes acetylation, reduction, and final deprotection to yield Dapagliflozin. pensoft.net

A summary of a classical synthetic approach is presented below:

| Step | Reaction | Reagents and Conditions |

| 1 | Friedel-Crafts Acylation | 5-bromo-2-chlorobenzoic acid, oxalyl chloride, phenetole, AlCl3 |

| 2 | Ketone Reduction | Diarylketone, Et3SiH, BF3·OEt2 |

| 3 | C-Glycosylation | Aryl bromide, n-BuLi, persilylated gluconolactone, methanesulfonic acid |

| 4 | Acetylation | Acetic anhydride (B1165640) |

| 5 | Demethoxylation & Reduction | Et3SiH, BF3·OEt2 |

| 6 | Deprotection | Aqueous base (e.g., LiOH) |

Novel and Modified Synthetic Pathways

More recent synthetic strategies have focused on improving efficiency, stereoselectivity, and reducing the number of steps. One innovative approach utilizes a Grignard reagent for the C-glycosylation step. In this method, an aryl bromide is converted to a Grignard reagent, which then reacts with levoglucosan, a protected glucose derivative, to form the desired β-arylated glycoside stereoselectively. thieme-connect.de This method offers the advantage of fewer steps compared to earlier routes. thieme-connect.de

Another novel strategy involves a palladium-catalyzed Hiyama cross-coupling reaction. This approach uses a silicon-based synthon, 1-diisopropylsilyl-D-glucal, to introduce the aromatic substituent onto the sugar molecule without the need for protecting groups. chemistryviews.org This method has been successfully applied to a short and efficient synthesis of Dapagliflozin. chemistryviews.org

Furthermore, methods utilizing arylzinc reagents have been developed for stereoselective C-glycosylation. nih.govbeilstein-journals.org These reactions can proceed without a transition-metal catalyst and offer high stereoselectivity towards the desired β-anomer. nih.govbeilstein-journals.org The stereoselectivity is often directed by the participation of a neighboring group on the sugar ring, such as a 2-pivaloyloxy group. nih.gov

Green Chemistry Principles in Dapagliflozin Synthesis

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize environmental impact. The synthesis of Dapagliflozin has also seen the incorporation of these principles, focusing on the use of environmentally benign reagents and solvents, and developing more efficient reaction protocols.

Environmentally Benign Reagents and Solvents

Efforts have been made to replace hazardous reagents and solvents used in classical syntheses. For example, instead of using stoichiometric amounts of Lewis acids like AlCl3 in Friedel-Crafts acylations, which generate significant waste, greener alternatives are being explored. sci-hub.se Some approaches utilize catalytic amounts of acids or solid acid catalysts. sci-hub.se The use of safer and more environmentally friendly solvents is also a key consideration.

A greener synthetic route has been developed that features a direct Friedel–Crafts acylation and a one-pot synthesis of a diaryl ketal moiety, which avoids the generation of wastewater. sci-hub.seresearchgate.net This process utilizes commercially available and easily handled reagents. researchgate.net

One-Pot Reaction Strategies and Reduced Waste Generation

One-pot reactions, where multiple reaction steps are carried out in the same vessel without isolating intermediates, are a cornerstone of green chemistry. They reduce solvent usage, energy consumption, and waste generation. sci-hub.seresearchgate.net

In the context of Dapagliflozin synthesis, one-pot strategies have been successfully implemented. For example, a one-pot procedure for the reduction of the diaryl ketone and the C-phenylglucoside has been developed to produce Dapagliflozin more efficiently. sci-hub.seresearchgate.net Another approach involves a one-pot, two-step procedure for the synthesis of aryl-β-C-glycosides from native saccharides using water as the solvent, completely avoiding protecting groups. nih.gov This method highlights a significant step towards a more sustainable synthesis. nih.gov

A notable green synthesis of Dapagliflozin achieved a purity of over 98% after crystallization from a mixture of heptane (B126788) and ethyl acetate. pensoft.netresearchgate.net This route emphasizes shorter reaction steps and less waste disposal. researchgate.net

Stereoselective Synthesis of Aryl C-Glycosides

The formation of the C-C bond between the anomeric carbon of the glucose ring and the aryl group with the correct β-stereochemistry is a critical challenge in the synthesis of Dapagliflozin. thieme-connect.com Achieving high stereoselectivity is essential to avoid the formation of the undesired α-anomer and to ensure the pharmacological efficacy of the final product.

Several strategies have been developed to control the stereochemical outcome of the C-glycosylation reaction. One effective method involves a transition-metal-free, highly stereoselective cross-coupling reaction between a glycosyl bromide and an arylzinc reagent. nih.gov The stereoselectivity in this reaction is rationalized by the formation of a bicyclic intermediate through anchimeric assistance from a participating group at the C-2 position of the sugar, such as a pivaloyloxy group. nih.gov

Another approach utilizes a Grignard reagent in the presence of a suitable Lewis acid, which can also provide high stereoselectivity for the β-anomer. thieme-connect.de The choice of the protecting groups on the glucose moiety and the reaction conditions are crucial factors in directing the stereochemical outcome.

Recent advances have also explored the use of palladium catalysis for the stereoselective synthesis of C-aryl glycosides. thieme-connect.com These methods offer a powerful tool for constructing the challenging C-glycosidic bond with high precision.

Strategies for Diastereoselective Control in Glycosylation

The creation of the C-glycosidic bond in Dapagliflozin is a critical step where stereocontrol is paramount. Various strategies have been developed to influence the diastereoselectivity of this transformation.

Traditional methods such as Friedel-Crafts type glycosylation often lack regiochemical control, while the addition of aryllithium reagents to gluconolactones is incompatible with many functional groups. sci-hub.senih.gov Consequently, modern synthetic efforts have focused on transition-metal-catalyzed cross-coupling reactions. researchgate.net One approach involves a deoxygenative cross-coupling of a glycosyl ester with an aryl bromide, which proceeds through a glycosyl radical intermediate. sci-hub.senih.gov The stereoselectivity in this method can be poor for certain sugar configurations, like D-glucopyranose, where steric and stereoelectronic effects present conflicting preferences, leading to mixtures of α and β-anomers. sci-hub.senih.gov

Another strategy is the Zweifel olefination, which offers a highly stereoselective route to C-glycoside precursors. nih.gov This method has been successfully applied to synthesize precursors of Dapagliflozin with controlled stereochemistry. nih.gov The choice of protecting groups on the sugar moiety and the catalyst can significantly influence the selectivity of C-glycosylation reactions. For instance, different catalysts can steer the reaction to favor either syn or anti products. acs.org Chemo-enzymatic methods using C-glycosyltransferases have also been explored, offering a tool for highly efficient and stereoselective C-glycosylation, overcoming some of the challenges of purely chemical synthesis. nih.gov

A general synthetic route often involves the coupling of a protected gluconolactone with an aryl lithium species, followed by methoxylation. pensoft.net This intermediate is then acetylated and subsequently reduced using a reagent combination like triethylsilane (Et₃SiH) and boron trifluoride etherate (BF₃·OEt₂). pensoft.net This reduction step is crucial for setting the final stereocenter.

Table 1: Comparison of Diastereoselective Glycosylation Strategies

| Strategy | Mechanism | Key Reagents/Catalysts | Advantages | Limitations |

| Radical Cross-Coupling | C-O bond homolysis of glycosyl ester to form a glycosyl radical. sci-hub.senih.gov | Dihydropyridine (DHP) auxiliary, Nickel catalysts. sci-hub.senih.gov | New way to activate alcohols for cross-coupling. nih.gov | Poor selectivity with D-glucopyranose. sci-hub.senih.gov |

| Zweifel Olefination | 1,2-metallate rearrangement triggered by iodide on a bis-organoborinate species. nih.gov | Vinylboronic esters, organoborinate species. nih.gov | Highly stereoselective, robust procedure. nih.gov | Can be less efficient with certain protecting groups. nih.gov |

| Aryllithium Addition | Nucleophilic addition to a protected gluconolactone. pensoft.net | n-Butyllithium (n-BuLi), protected gluconolactone. pensoft.net | Direct formation of the C-C bond. pensoft.net | Incompatible with many functional groups. sci-hub.se |

| Chemo-enzymatic | Enzymatic C-glycosylation. nih.gov | C-glycosyltransferase (CGT), whole-cell biocatalyst. nih.gov | High stereoselectivity and efficiency. nih.gov | Requires specific enzyme development. nih.gov |

Protecting-Group-Free Approaches for Stereocontrol

To improve efficiency and reduce the number of synthetic steps, protecting-group-free strategies have been developed. These methods avoid the tedious protection and deprotection of the sugar's hydroxyl groups.

A notable example is the use of a palladium-catalyzed Hiyama cross-coupling reaction. researchgate.net This approach enables the coupling of unprotected 1-diisopropylsilyl-d-glucal with the appropriate aryl halide to generate (hetero)aryl pseudo-C-glucosides. researchgate.netresearchgate.net These intermediates can then be stereoselectively converted into the final β-C-glucoside, Dapagliflozin, in high yield. researchgate.net This methodology has also been applied to create analogues of Dapagliflozin, demonstrating its versatility. researchgate.netresearchgate.net Another green chemistry approach begins with 5-bromo-2-chlorobenzoic acid and gluconolactone, proceeding through different intermediates to form the final product. pensoft.net

Table 2: Protecting-Group-Free Synthesis of Dapagliflozin Precursor

| Reaction Type | Key Reactants | Catalyst System | Product Type | Reference |

| Hiyama Cross-Coupling | Unprotected 1-diisopropylsilyl-d-glucal, (Hetero)aryl halide | Palladium catalyst | Unprotected pseudo-C-glucoside | researchgate.netresearchgate.net |

Importance of Enantiomeric Purity in Research Compounds

Enantiomeric purity is a critical attribute for chiral compounds in pharmaceutical research and development. numberanalytics.comamericanpharmaceuticalreview.com The three-dimensional structure of a molecule dictates its interaction with chiral biological targets like enzymes and receptors. musechem.com Consequently, enantiomers of a chiral drug can exhibit significantly different pharmacological activity, potency, and toxicity. musechem.comnih.gov

While one enantiomer may produce the desired therapeutic effect, its mirror image (the distomer) could be less active, inactive, or even cause harmful effects. numberanalytics.commusechem.com The tragic case of thalidomide, where one enantiomer was therapeutic while the other was teratogenic, serves as a stark reminder of this principle. musechem.com Therefore, achieving high enantiomeric purity is essential to ensure the efficacy and safety of chiral drugs. numberanalytics.com

In the context of research compounds like Dapagliflozin, ensuring enantiomeric purity is crucial for obtaining reliable and reproducible data. The presence of the unintended enantiomer can confound experimental results, making it difficult to accurately assess the potency and selectivity of the target compound. nih.gov Regulatory agencies, particularly the European Medicines Agency, strongly favor the development of single-enantiomer drugs over racemic mixtures. americanpharmaceuticalreview.com Advanced analytical techniques such as high-performance liquid chromatography (HPLC) and capillary electrophoresis are vital for determining the enantiomeric purity of these compounds. americanpharmaceuticalreview.com

Chemical Synthesis of Dapagliflozin Metabolites

Understanding the metabolic fate of a drug is essential. In vitro studies with human hepatocytes show that Dapagliflozin undergoes metabolism primarily through glucuronidation, hydroxylation, and O-deethylation. researchgate.net The synthesis of these metabolites is necessary for pharmacological and toxicological assessment.

Synthetic Routes to O-Desethyl Dapagliflozin and Other Metabolites

Streamlined synthetic approaches have been devised to access key metabolites of Dapagliflozin, including O-desethyl Dapagliflozin, benzylic hydroxy Dapagliflozin, and oxo Dapagliflozin. researchgate.netias.ac.inias.ac.in

The synthesis of benzylic hydroxy and oxo Dapagliflozin often starts from tetra-acetylated Dapagliflozin. ias.ac.in

Oxo Dapagliflozin: Tetra-acetylated Dapagliflozin is treated with N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN). The resulting product is then hydrolyzed using lithium hydroxide (B78521) (LiOH·H₂O) to yield oxo Dapagliflozin. ias.ac.in

Benzylic Hydroxy Dapagliflozin: This metabolite can be synthesized by the reduction of oxo Dapagliflozin using a reducing agent like sodium borohydride (B1222165) (NaBH₄). ias.ac.in

O-Desethyl Dapagliflozin: This metabolite is characterized by the removal of the ethyl group from the phenoxy moiety. synthinkchemicals.com Its synthesis can be achieved via de-ethylation of a Dapagliflozin intermediate. ias.ac.in

Table 3: Synthesis of Dapagliflozin Metabolites

| Target Metabolite | Starting Material | Key Reagents | Key Transformation | Reference |

| Oxo Dapagliflozin | Tetra-acetyl Dapagliflozin | NBS, AIBN, then LiOH·H₂O | Benzylic oxidation followed by deacetylation | ias.ac.in |

| Benzylic Hydroxy Dapagliflozin | Oxo Dapagliflozin | NaBH₄ | Ketone reduction | ias.ac.in |

| O-Desethyl Dapagliflozin | Dapagliflozin | BBr₃ or HBr | O-Deethylation | ias.ac.in |

Enantioselective Approaches in Metabolite Synthesis

Just as stereochemistry is critical for the parent drug, it can also be important for its metabolites. Research has reported an enantioselective de-ethylation of Dapagliflozin, highlighting the focus on controlling stereochemistry not only in the synthesis of the primary compound but also in the preparation of its metabolic products. researchgate.netias.ac.inias.ac.in This ensures that the synthesized metabolites accurately represent those formed in vivo for precise biological evaluation.

Molecular Interactions and Structural Biology Studies of Dapagliflozin

High-Resolution Structural Analysis of Dapagliflozin-Target Complexes

Recent advancements in structural biology have provided unprecedented insights into the binding of dapagliflozin (B1669812) to the human SGLT2 transporter.

High-resolution structures of the human SGLT2 in complex with its accessory protein, membrane-associated protein 17 (MAP17), and bound to dapagliflozin have been determined using single-particle cryo-electron microscopy (cryo-EM). biorxiv.orgbiorxiv.orgresearchgate.netresearchgate.net These studies have been instrumental in visualizing the inhibitor-transporter interactions at a near-atomic level. The cryo-EM analyses revealed the physiological hSGLT2–MAP17 heterodimer structure, showing that MAP17 interacts with transmembrane helix 13 of hSGLT2. biorxiv.orgnih.govresearchgate.net The determination of these structures has been a significant breakthrough, as previous understanding was largely based on homology modeling using bacterial transporter structures. biorxiv.org

The SGLT family of transporters operates via an alternating access mechanism, switching between outward-facing (open to the extracellular space) and inward-facing (open to the cytoplasm) conformations to move substrates across the cell membrane. nih.gov Cryo-EM studies have unequivocally shown that dapagliflozin, along with other synthetic C-glucoside inhibitors like canagliflozin (B192856) and empagliflozin, binds to and stabilizes the SGLT2 transporter in an outward-facing conformation . biorxiv.orgresearchgate.netnih.govresearchgate.net By locking the transporter in this state, dapagliflozin effectively prevents the conformational changes necessary for glucose binding and translocation, thus inhibiting the transport cycle. nih.govresearchgate.net This contrasts with the natural SGLT inhibitor phlorizin, which has been observed to bind to the transporter in an inward-open state. biorxiv.orgresearchgate.net

Characterization of Binding Sites and Molecular Recognition

The efficacy and selectivity of dapagliflozin are dictated by the specific molecular interactions within the binding pocket of the SGLT2 transporter.

Dapagliflozin exhibits a high degree of selectivity for SGLT2 over the closely related SGLT1, which is crucial for minimizing off-target effects, particularly in the gastrointestinal tract where SGLT1 is abundant. biorxiv.orgresearchgate.net Electrophysiological studies have quantified this selectivity, showing that dapagliflozin inhibits hSGLT2 with a much higher potency than hSGLT1. The inhibitory constant (Ki) for dapagliflozin is approximately 6 nM for hSGLT2, compared to about 400 nM for hSGLT1, indicating a selectivity of around 100-fold. researchgate.netnih.govnih.gov Some reports suggest the selectivity could be even higher, with an IC50 for SGLT2 being over a thousand times lower than for SGLT1 (1.1 vs. 1390 nmol/L). wikipedia.org This selectivity is largely attributed to a significantly slower dissociation rate (kOff) of dapagliflozin from hSGLT2 compared to hSGLT1. researchgate.netnih.gov

| Compound | hSGLT2 Ki (nM) | hSGLT1 Ki (nM) | Selectivity (hSGLT1/hSGLT2) | Reference |

|---|---|---|---|---|

| Dapagliflozin | 6 | 360 - 400 | ~60-100 fold | researchgate.netnih.govnih.gov |

| Phlorizin | 10 - 11 | 140 | ~13-14 fold | nih.gov |

The binding of dapagliflozin to SGLT2 involves a network of specific interactions within a cavity formed by several transmembrane helices (TM1, TM2, TM3, TM6, TM7, and TM10). researchgate.net The glucose moiety of dapagliflozin occupies the sugar-binding site, forming hydrogen bonds with key amino acid residues. nih.govresearchgate.net These include interactions with the side chains of N75, H80, E99, S287, W291, K321, and Q457, as well as with the main chain carbonyl of F98. researchgate.net

The aglycone tail of dapagliflozin extends into the external vestibule of the transporter, where it engages in crucial π-π stacking interactions with aromatic residues, which enhances the binding affinity and stability of the inhibitor. nih.govresearchgate.net An aromatic cage formed by residues H80, F98, and H268 is particularly important for this interaction in hSGLT2. nih.govresearchgate.net The difference in a single amino acid at a key position—H268 in SGLT2 versus D268 in SGLT1—is thought to be a significant contributor to the selectivity of dapagliflozin. nih.gov

| Interaction Type | Interacting Residues in SGLT2 | Reference |

|---|---|---|

| Hydrogen Bonding (Glucose Moiety) | N75, H80, E99, S287, W291, K321, Q457, F98 (main chain) | researchgate.net |

| Aromatic Cage (Aglycone Moiety) | H80, F98, H268 | nih.govresearchgate.net |

Conformational Dynamics and Transport Mechanism Elucidation

The structural studies of dapagliflozin-bound SGLT2 have provided significant insights into the transporter's mechanism. The transport of glucose by SGLT2 is dependent on the binding of a sodium ion, which induces a conformational change to an outward-facing state that has a high affinity for glucose. biorxiv.orgphysiology.org After glucose binds, the transporter transitions to an inward-facing state to release both sodium and glucose into the cell. nih.gov

Dapagliflozin's mechanism of inhibition is to trap the transporter in the Na+-bound, outward-open conformation. biorxiv.orgnih.govnih.gov By occupying both the sugar-binding site and the external vestibule, dapagliflozin physically obstructs the binding of glucose and prevents the transporter from cycling through the conformations required for transport. nih.govresearchgate.net The stabilization of this outward-facing state is a key aspect of its inhibitory action. The release of the bound Na+ ion is what allows the transporter to adopt the inward-open state, a step that is effectively blocked by the presence of the inhibitor. biorxiv.orgbiorxiv.org These findings clarify the Na+-dependent sugar transport mechanism and provide a clear structural basis for the potent and selective inhibition of SGLT2 by dapagliflozin. biorxiv.orgbiorxiv.org

Role of Sodium Ion Binding in SGLT2 Conformational States

The function of SGLT2 is intrinsically linked to the binding of sodium ions, which drives the conformational changes necessary for glucose transport. biorxiv.org Structural and functional studies have revealed that SGLT2 likely possesses one primary sodium-binding site, referred to as the Na2 site. The binding of a sodium ion to this site is a prerequisite for the transporter to adopt an outward-facing conformation, which has a high affinity for glucose. biorxiv.orgresearchgate.net

Cryo-electron microscopy studies of human SGLT2 (hSGLT2) in complex with dapagliflozin have shown that the inhibitor binds to the outward-facing conformation of the transporter. biorxiv.orgnih.gov This binding effectively locks SGLT2 in this state, preventing the conformational changes required for glucose translocation across the cell membrane. researchgate.net The presence of a sodium ion in the Na2 site is crucial for the stable binding of dapagliflozin. biorxiv.orgresearchgate.net This sodium-dependent binding highlights the allosteric regulation of the transporter, where the binding of sodium influences the binding of the inhibitor. nih.gov

Mechanistic Insights into Na+-Coupled Sugar Transport

The transport of glucose by SGLT2 is a tightly coupled process involving both sodium and glucose. The cycle begins with the binding of a sodium ion to the Na2 site, which induces a conformational change in SGLT2, increasing its affinity for glucose. biorxiv.org Glucose then binds to its specific site within the transporter. This dual binding triggers another conformational change, leading to an inward-facing conformation and the release of sodium and glucose into the cell. biorxiv.orgyoutube.com

Dapagliflozin, with its glucose moiety, directly competes with glucose for the sugar-binding site. researchgate.netnih.gov The aglycone tail of dapagliflozin occupies the extracellular vestibule of the transporter, further stabilizing its interaction and preventing the binding of glucose. researchgate.netnih.gov By binding to the outward-facing, sodium-bound conformation, dapagliflozin effectively arrests the transport cycle, leading to the inhibition of glucose reabsorption. researchgate.netnih.gov

Investigational Studies on Dapagliflozin's Interaction with Non-SGLT2 Proteins

Beyond its well-established role as an SGLT2 inhibitor, research has explored the potential interactions of dapagliflozin with other proteins, suggesting broader pharmacological effects.

Computational Predictions and Experimental Validation of Off-Target Interactions

Computational methods, such as network pharmacology and molecular docking, have been employed to predict potential off-target interactions of dapagliflozin. nih.govnih.gov These studies have identified several proteins that may interact with dapagliflozin, with some of these predictions being followed by experimental validation.

Table 1: Predicted and Validated Off-Target Interactions of Dapagliflozin

| Protein | Computational Prediction | Experimental Validation | Key Findings |

| EGFR | Yes researchgate.net | Yes researchgate.net | Dapagliflozin is predicted to act on EGFR on the cell membrane, influencing downstream signaling pathways. researchgate.net |

| GSK3β | Yes nih.govub.edu | Yes nih.govub.edu | Dapagliflozin treatment leads to a decrease in the phosphorylation of AKT and its downstream target, GSK3β, in cardiac fibroblasts. nih.govub.edu In a rat model of Parkinson's disease, dapagliflozin upregulated the PI3K/AKT/GSK-3β (Ser9) pathway. acs.org |

| IL-6 | Yes nih.gov | Mixed nih.govjacc.orgnih.govnih.govresearchgate.net | Some studies show dapagliflozin decreases IL-6 expression in cardiac fibroblasts and that SGLT2 inhibitor use is associated with reduced IL-6 levels. nih.govnih.gov However, a large clinical trial (DAPA-HF) found that dapagliflozin did not reduce IL-6 levels at 12 months in patients with heart failure. jacc.orgnih.gov |

| AKT1 | Yes nih.govub.edunih.govresearchgate.net | Yes nih.govub.edunih.govresearchgate.netnih.gov | Dapagliflozin has been shown to modulate the PI3K/AKT signaling pathway in various cell types, including cardiomyocytes and aortic endothelial cells. nih.govresearchgate.netnih.gov It can decrease the phosphorylation of AKT in some contexts while increasing it in others, suggesting cell-type specific effects. nih.govub.edunih.gov |

| TP53 | Yes nih.govnih.gov | Yes nih.govnih.gov | In renal tubular epithelial cells, high glucose levels increased the phosphorylation of p53, an effect that was prevented by dapagliflozin. nih.gov Dapagliflozin also lowered the mRNA expression of p53 in the kidneys of mice with aristolochic acid-induced nephropathy. nih.gov |

| MAPK1 | Yes nih.govnih.govresearchgate.net | Yes nih.govresearchgate.net | Molecular docking studies predict that dapagliflozin can bind to MAPK1. nih.gov It is suggested that dapagliflozin's therapeutic effects in type 2 diabetes with cardiovascular disease may be mediated through the MAPK signaling pathway. nih.govnih.govresearchgate.net |

These findings suggest that dapagliflozin's therapeutic benefits may extend beyond SGLT2 inhibition and could involve modulation of various signaling pathways implicated in inflammation, cell survival, and metabolism. However, further research is needed to fully elucidate the clinical relevance of these off-target interactions.

Pharmacodynamic and Mechanistic Investigations of Dapagliflozin Preclinical

In Vitro Studies of SGLT2 Inhibition

Determination of Inhibition Constants (Ki) and Half-Maximal Effective Concentrations (EC50) in Cellular Systems

Dapagliflozin (B1669812) has been identified as a potent and highly selective inhibitor of the human sodium-glucose cotransporter 2 (SGLT2). In vitro studies using Chinese hamster ovary (CHO) cells that stably express human SGLT2 have been instrumental in quantifying its inhibitory activity. selleckchem.com Through transport assays measuring the uptake of the selective SGLT substrate α-methyl-D-glucopyranoside (AMG), the half-maximal effective concentration (EC50) of dapagliflozin for human SGLT2 was determined to be 1.1 nM. selleckchem.com This demonstrates a high potency for its target.

Further investigations have established the inhibition constant (Ki) of dapagliflozin for SGLT2 across different species. For human SGLT2, the Ki was found to be 0.2 nM. caldic.com In comparison, the Ki values for rat and mouse SGLT2 were 3.0 nM and 2.3 nM, respectively. caldic.com These findings highlight the compound's strong and competitive inhibition of SGLT2.

A key aspect of dapagliflozin's preclinical profile is its selectivity for SGLT2 over SGLT1, the primary glucose cotransporter in the gut. diabetesjournals.orgnih.gov Studies have shown that dapagliflozin exhibits a remarkable 1200-fold selectivity for human SGLT2 compared to human SGLT1. selleckchem.comnih.gov This high degree of selectivity is crucial as it minimizes the potential for off-target effects related to SGLT1 inhibition. In rat models, the selectivity for SGLT2 over SGLT1 was approximately 200-fold. caldic.com The mode of inhibition has been characterized as reversible and competitive. caldic.commdpi.com

Table 1: In Vitro Inhibition Data for Dapagliflozin

| Parameter | Species | Value | Reference |

| EC50 (hSGLT2) | Human | 1.1 nM | selleckchem.comnih.gov |

| Ki (SGLT2) | Human | 0.2 nM | caldic.com |

| Rat | 3.0 nM | caldic.com | |

| Mouse | 2.3 nM | caldic.com | |

| Selectivity (SGLT2 vs SGLT1) | Human | >1200-fold | nih.govnih.gov |

| Rat | ~200-fold | caldic.com |

Cell-Based Assays for Glucose Uptake Inhibition

The mechanism of dapagliflozin's action at a cellular level has been further elucidated through various cell-based assays designed to measure the inhibition of glucose uptake. nih.gov These assays typically utilize cell lines that endogenously or recombinantly express SGLT2.

One such method involves the use of human kidney proximal tubule cells (HK-2), which endogenously express SGLT2. nih.gov In these cells, dapagliflozin has been shown to effectively inhibit sodium-dependent glucose uptake. nih.gov A fluorescent d-glucose (B1605176) derivative, 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl) amino]-2-deoxy-d-glucose (2-NBDG), is used to quantify glucose uptake. Treatment with dapagliflozin at a concentration of 500 nM resulted in a significant 43.7% reduction in 2-NBDG uptake, demonstrating its inhibitory effect in a native cellular environment. nih.gov For comparison, the non-selective SGLT inhibitor phlorizin, at a concentration of 100 μM, led to a 30.2% decrease in glucose uptake. nih.gov

Competition experiments have further validated that the uptake of glucose analogs like 2-NBDG is mediated by glucose transporters. The presence of d-glucose as a competitor significantly reduces the uptake of 2-NBDG, confirming the specificity of the transport mechanism. nih.gov

In other cell-based systems, such as CHO cells stably expressing human SGLT2 and COS-7 cells transiently expressing human SGLT1, the selective inhibitory activity of dapagliflozin has been confirmed. researchgate.net Using another fluorescent glucose analog, 1-NBDG, the IC50 values of dapagliflozin for hSGLT2 and hSGLT1 were determined to be 1.86 nM and 880 nM, respectively. researchgate.net This again underscores the high selectivity of dapagliflozin for SGLT2.

Furthermore, studies using CaKi-1 renal cancer cells, which also express SGLT2, have shown that dapagliflozin can reduce glucose uptake and decrease the expression of the SGLT2 protein itself. researchgate.net It is important to note that dapagliflozin displays very low affinity for facilitative glucose transporters (GLUTs), with minimal inhibition observed even at high concentrations. selleckchem.comdiabetesjournals.org

In Vivo Pharmacodynamic Research in Animal Models

Assessment of Renal Glucose Excretion in Rodent Models

Preclinical studies in various rodent models have consistently demonstrated that oral administration of dapagliflozin leads to a significant and dose-dependent increase in urinary glucose excretion (UGE). diabetesjournals.orgnih.govnih.gov This effect is a direct consequence of the inhibition of renal SGLT2, which reduces the reabsorption of glucose from the glomerular filtrate. drugbank.com

In normal, non-diabetic rats, single oral doses of dapagliflozin have been shown to induce glucosuria. diabetesjournals.org A notable increase in UGE was observed at doses as low as 0.1 mg/kg. diabetesjournals.org Similarly, in diabetic rat models, such as the Zucker diabetic fatty (ZDF) rat, dapagliflozin administration resulted in a robust and dose-dependent increase in UGE. diabetesjournals.orgnih.gov In ZDF rats, a significant increase in UGE was observed within 6 hours of a single oral dose and this effect was sustained over a 24-hour period. diabetesjournals.orgnih.gov

The magnitude of UGE is influenced by both the dose of dapagliflozin and the prevailing plasma glucose concentration. caldic.com In diabetic rats, which have higher filtered glucose loads, the glucosuric effect of dapagliflozin is more pronounced compared to normoglycemic rats. diabetesjournals.org For instance, a 0.01 mg/kg dose of dapagliflozin significantly increased UGE in ZDF rats within 6 hours, whereas in normal rats, a significant increase was not seen at this dose over 24 hours. diabetesjournals.org This suggests that the efficacy of dapagliflozin in promoting UGE is enhanced in a hyperglycemic state.

The increased excretion of glucose in the urine is also accompanied by an osmotic diuresis, leading to an increase in urine volume. diabetesjournals.orgnih.gov However, studies in diabetic rats treated with dapagliflozin have shown that while polyuria associated with untreated diabetes is alleviated, the induced osmotic diuresis does not lead to significant electrolyte disorders or volume depletion. nih.gov In fact, dapagliflozin treatment showed a tendency to reverse the hyponatremia, hypochloremia, and hypokalemia observed in untreated diabetic rats. nih.gov

Table 2: Effect of Single Oral Doses of Dapagliflozin on Urinary Glucose Excretion in ZDF Rats

| Time Post-Dose | Treatment | Urinary Glucose Excretion | Reference |

| 6 hours | Vehicle | Baseline | diabetesjournals.orgnih.gov |

| Dapagliflozin | Dose-dependent increase | diabetesjournals.orgnih.gov | |

| 24 hours | Vehicle | Baseline | nih.gov |

| Dapagliflozin | Sustained increase | nih.gov |

Effects on Glucose Homeostasis in Experimentally Induced Animal Models

The primary pharmacodynamic effect of increased urinary glucose excretion translates into significant improvements in glucose homeostasis in various experimentally induced animal models of diabetes. diabetesjournals.orgnih.gov

In Zucker diabetic fatty (ZDF) rats, a model of type 2 diabetes characterized by insulin (B600854) resistance and progressive beta-cell dysfunction, single oral doses of dapagliflozin (ranging from 0.1 to 1.0 mg/kg) led to a dose-dependent reduction in hyperglycemia. diabetesjournals.orgnih.gov This glucose-lowering effect was observed concurrently with the increase in urinary glucose excretion. diabetesjournals.org Chronic daily administration of dapagliflozin over two weeks in ZDF rats resulted in significant reductions in both fasting and postprandial plasma glucose levels. diabetesjournals.orgnih.gov

In normal, non-diabetic rats, dapagliflozin has been shown to improve glucose tolerance. diabetesjournals.orgnih.govnih.gov During an oral glucose tolerance test (OGTT), administration of dapagliflozin reduced the glucose area under the curve, demonstrating an enhanced ability to handle an acute glucose challenge. diabetesjournals.org

Furthermore, in a streptozotocin (B1681764) (STZ)-induced rat model of type 1 diabetes, while dapagliflozin alone did not significantly decrease blood glucose levels, its combination with a low dose of insulin resulted in a significant reduction in hyperglycemia. nih.gov This suggests a potential insulin-independent mechanism that can complement insulin therapy.

The improvement in glucose control with dapagliflozin treatment is also associated with a preservation of pancreatic beta-cell function. In ZDF rats, chronic treatment with dapagliflozin led to improved islet morphology and an increase in pancreatic insulin content, likely due to the reduced glucotoxicity. nih.govresearchgate.netresearchgate.net

Table 3: Effects of Dapagliflozin on Glucose Homeostasis in Animal Models

| Animal Model | Treatment Duration | Key Findings | Reference |

| ZDF Rats | Single dose | Dose-dependent reduction in hyperglycemia | diabetesjournals.orgnih.gov |

| 2 weeks | Significant lowering of fasting and fed glucose levels | diabetesjournals.orgnih.gov | |

| db/db Mice | 1 week | Significant reduction in blood glucose | nih.govpnas.org |

| Normal Rats | Single dose (during OGTT) | Improved glucose tolerance, reduced glucose excursion | diabetesjournals.org |

| STZ-induced Diabetic Rats | 3 and 8 weeks | Significant reduction in hyperglycemia when combined with insulin | nih.gov |

Investigation of Systemic and Organ-Specific Physiological Responses

The induction of urinary glucose excretion by dapagliflozin initiates a cascade of systemic and organ-specific physiological responses beyond glycemic control.

Cardiovascular and Neural Effects: Preclinical evidence suggests potential cardiovascular benefits of dapagliflozin. In diabetic rats, dapagliflozin has been shown to inhibit diabetes-induced oxidative stress and morphological damage to heart tissue. istanbul.edu.tr Studies in mice have indicated that dapagliflozin may regulate cardiovascular activity by influencing the central autonomic nervous system. researchgate.net Additionally, in a mouse model of streptozotocin-induced diabetes, dapagliflozin treatment was found to reduce neural damage in the heart and kidneys. mdpi.com

Pancreatic Function: As mentioned previously, dapagliflozin treatment has been shown to preserve pancreatic islet morphology and improve beta-cell function in obese, diabetic rats. nih.govresearchgate.net This is thought to be a consequence of reducing the metabolic stress on the pancreas by lowering blood glucose levels. nih.gov

Electrolyte and Fluid Balance: While dapagliflozin induces osmotic diuresis, studies in diabetic rats indicate that it can attenuate the polyuria characteristic of untreated diabetes and may help correct electrolyte imbalances such as hyponatremia and hypokalemia. nih.gov This is potentially mediated by compensatory changes in medullary transport proteins in the kidney. nih.govresearchgate.net

Mechanistic Pathways Beyond Primary SGLT2 Inhibition

Preclinical research has revealed that the therapeutic effects of dapagliflozin extend beyond its primary role as a sodium-glucose cotransporter 2 (SGLT2) inhibitor. These investigations have uncovered a complex network of molecular signaling cascades and cellular processes that contribute to its beneficial actions on various organ systems.

Dapagliflozin has been shown to modulate several key signaling pathways implicated in cellular health and disease.

PI3K-Akt Pathway: This pathway is crucial for cell growth, survival, and metabolism. Studies suggest that dapagliflozin can activate the PI3K-Akt pathway, which may contribute to its cardioprotective effects. For instance, in vitro studies on cardiomyocytes demonstrated that dapagliflozin mitigates hypertrophy and inflammation by activating the Akt pathway. nih.gov This activation helps preserve cellular ion balance and glucose metabolism. nih.gov Further research indicates that dapagliflozin may treat type 2 diabetes by targeting key components of the PI3K-Akt signaling pathway, including AKT1, HSP90AA1, RELA, ITGB1, and TP53. nih.gov In mouse models of myocardial infarction, dapagliflozin was found to inhibit the PI3K/AKT/mTOR signaling pathway, leading to improved cardiac function and reduced adverse remodeling. researchgate.net

MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling pathway is involved in cellular stress responses. In aortic endothelial cells, dapagliflozin has been observed to enhance MAPK activation, which contributes to its anti-inflammatory properties. nih.gov

AGE-RAGE Pathway: The advanced glycation end-products (AGE) and their receptor (RAGE) pathway is implicated in diabetic complications. Network pharmacology analyses have identified the AGE-RAGE signaling pathway as a target of dapagliflozin in the context of type 2 diabetes. nih.gov

Nrf2 Pathway: The nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical regulator of antioxidant responses. Dapagliflozin has been shown to upregulate Nrf2 expression in various cell types, including stem cell-derived beta cells and aortic endothelial cells, suggesting a role in mitigating oxidative stress. nih.gov In diabetic mouse models, the anti-fibrotic and anti-ferroptotic effects of dapagliflozin in the kidney are thought to involve the Nrf2 signaling pathway. nih.govnih.gov

TGF-β Pathway: The transforming growth factor-beta (TGF-β) signaling pathway is a key driver of fibrosis. In a normoglycemic rabbit model of chronic heart failure, dapagliflozin was found to ameliorate myocardial fibrosis by inhibiting the TGF-β1/Smad signaling pathway. nih.gov Similarly, in a rat model of diabetic nephropathy, the anti-fibrotic effects of dapagliflozin were linked to the inhibition of the TGF-β/Smad pathway. nih.govnih.gov In isolated rat cardiac fibroblasts, dapagliflozin attenuated fibroblast activation and collagen production by inhibiting SMAD4 upregulation through an AMPK-dependent pathway. mdpi.com

Table 1: Summary of Dapagliflozin's Effects on Molecular Signaling Cascades in Preclinical Models

| Signaling Pathway | Model System | Observed Effect of Dapagliflozin | Reference(s) |

| PI3K-Akt | Cardiomyocytes (in vitro) | Activation, mitigation of hypertrophy and inflammation | nih.gov |

| Myocardial Infarction (mouse) | Inhibition of PI3K/AKT/mTOR, improved cardiac function | researchgate.net | |

| Network Pharmacology | Targeting of key pathway components for T2DM treatment | nih.gov | |

| MAPK | Aortic Endothelial Cells (in vitro) | Enhanced activation, anti-inflammatory effects | nih.gov |

| AGE-RAGE | Network Pharmacology | Identified as a target in T2DM | nih.gov |

| Nrf2 | Stem Cell-Derived Beta Cells, Aortic Endothelial Cells (in vitro) | Upregulation, mitigation of oxidative stress | nih.gov |

| Diabetic Nephropathy (mouse) | Involvement in anti-fibrotic and anti-ferroptotic effects | nih.govnih.gov | |

| TGF-β | Chronic Heart Failure (normoglycemic rabbit) | Inhibition of TGF-β1/Smad, amelioration of myocardial fibrosis | nih.gov |

| Diabetic Nephropathy (rat) | Inhibition of TGF-β/Smad, anti-fibrotic effects | nih.govnih.gov | |

| Cardiac Fibroblasts (rat, in vitro) | Inhibition of SMAD4, reduced fibroblast activation and collagen production | mdpi.com |

Dapagliflozin exhibits significant protective effects against inflammation, fibrosis, and ferroptosis in various preclinical models.

Anti-inflammatory Mechanisms: In animal models of polycystic ovary syndrome, dapagliflozin treatment reduced levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. nih.gov Similarly, in diabetic rats, dapagliflozin decreased the left ventricular levels of these same inflammatory markers. researchgate.net In a rat model of unilateral ureteral obstruction, dapagliflozin was shown to alleviate renal fibrosis by decreasing necroinflammation. frontiersin.org

Anti-fibrotic Mechanisms: Dapagliflozin has demonstrated potent anti-fibrotic effects in cardiac and renal tissues. In a diabetic rabbit model, it improved left ventricular diastolic function and reduced cardiac fibrosis. mdpi.com It also attenuated cardiac fibrosis in mouse models of heart failure and myocardial infarction. mdpi.com Furthermore, dapagliflozin has been shown to reduce renal fibrosis in diabetic mice by improving glomerulosclerosis and interstitial fibrosis. nih.govnih.gov

Anti-ferroptotic Mechanisms: Ferroptosis, a form of iron-dependent programmed cell death, is implicated in the pathogenesis of diabetic nephropathy. Studies in streptozotocin-induced diabetic mice have shown that dapagliflozin can inhibit ferroptosis and ameliorate renal fibrosis. nih.govnih.gov It achieves this by reducing iron deposition and enhancing antioxidant activity. nih.govnih.gov In vitro studies using HK-2 cells under high glucose conditions confirmed that dapagliflozin inhibits both ferroptosis and fibrosis. nih.govnih.gov

Table 2: Preclinical Evidence for Anti-inflammatory, Anti-fibrotic, and Anti-ferroptotic Effects of Dapagliflozin

| Protective Mechanism | Animal Model | Key Findings | Reference(s) |

| Anti-inflammatory | Polycystic Ovary Syndrome (rat) | Reduced IL-1β, IL-6, and TNF-α levels | nih.gov |

| Diabetes (rat) | Decreased left ventricular levels of IL-1β, IL-6, and TNF-α | researchgate.net | |

| Unilateral Ureteral Obstruction (rat) | Alleviated renal fibrosis by decreasing necroinflammation | frontiersin.org | |

| Anti-fibrotic | Diabetes (rabbit) | Improved left ventricular function and reduced cardiac fibrosis | mdpi.com |

| Heart Failure, Myocardial Infarction (mouse) | Attenuated cardiac fibrosis | mdpi.com | |

| Diabetic Nephropathy (mouse) | Reduced glomerulosclerosis and interstitial fibrosis | nih.govnih.gov | |

| Anti-ferroptotic | Diabetic Nephropathy (mouse) | Inhibited ferroptosis, reduced renal fibrosis, decreased iron deposition | nih.govnih.gov |

| High Glucose-treated HK-2 cells (in vitro) | Inhibited ferroptosis and fibrosis | nih.govnih.gov |

Beyond its established roles, preclinical studies have begun to uncover novel and pleiotropic effects of dapagliflozin.

Cardioprotection in Non-diabetic Models: Dapagliflozin has shown cardioprotective effects even in the absence of diabetes. In a normoglycemic rabbit model of chronic heart failure, it improved myocardial structure and function. nih.gov This suggests that its benefits on the heart are not solely dependent on its glucose-lowering effects.

Neuroprotective Effects: A study on streptozotocin-induced diabetic mice revealed a previously unreported protective effect of dapagliflozin on the nervous system. Treatment with dapagliflozin reduced nerve tissue damage in the heart and kidneys of these animals. nih.gov

Effects on Liver Fat and Fibrosis: In preclinical models of metabolic dysfunction-associated steatotic liver disease (MASLD), dapagliflozin has shown encouraging results in reducing liver fat content and fibrosis. dovepress.com

These findings highlight the broad-spectrum pharmacological actions of dapagliflozin, extending its potential therapeutic applications beyond diabetes management. nih.govnih.gov

Preclinical Pharmacodynamic Modeling and Simulation

Pharmacodynamic (PD) modeling and simulation have been instrumental in understanding and predicting the effects of dapagliflozin.

Biologically Based PK/PD Models: Simple, physiologically based pharmacokinetic/pharmacodynamic (PK/PD) models have been developed to characterize the relationship between dapagliflozin exposure and urinary glucose excretion (UGE) in rats. nih.gov These models have proven useful in translating preclinical data to predict the acute clinical pharmacology of SGLT2 inhibitors in healthy subjects. nih.gov

PBPK/PD Modeling for Hypoglycemic Effects: Physiologically based pharmacokinetic (PBPK) models have been established for dapagliflozin and other SGLT2 inhibitors to compare their hypoglycemic effects and simulate UGE in patients with renal impairment. frontiersin.org These models have shown good predictive performance for plasma concentrations and UGE. frontiersin.org

Population PK-PD Analysis: Population PK-PD models have been used to analyze the HbA1c-lowering effects of dapagliflozin in real-world patient data. medsci.org These models can help in simulating the effects of different dosing regimens. medsci.org

Network Pharmacology and Molecular Docking: Computational approaches like network pharmacology and molecular docking simulations have been employed to explore the mechanisms of dapagliflozin. mdpi.com These methods have helped identify potential molecular targets and signaling pathways involved in its therapeutic effects. nih.govmdpi.com For example, molecular docking has shown significant binding affinity of dapagliflozin to proteins like EGFR and GSK3β. mdpi.com

Table 3: Preclinical Pharmacodynamic Modeling and Simulation of Dapagliflozin

| Modeling Approach | Application | Key Insights | Reference(s) |

| Biologically Based PK/PD Model | Characterize dapagliflozin-mediated UGE in rats | Useful for translating preclinical data to predict clinical pharmacology | nih.gov |

| PBPK/PD Model | Compare hypoglycemic effects and simulate UGE in renal impairment | Good predictive performance for plasma concentrations and UGE | frontiersin.org |

| Population PK-PD Analysis | Analyze HbA1c-lowering effects in real-world data | Enables simulation of different dosing regimens | medsci.org |

| Network Pharmacology & Molecular Docking | Explore mechanisms of action and identify molecular targets | Identified potential targets like EGFR and GSK3β and key signaling pathways | nih.govmdpi.com |

Pharmacokinetic and Metabolic Research of Dapagliflozin Preclinical

Absorption, Distribution, Metabolism, and Excretion (ADME) Profiling in Animal Species

Preclinical studies in various animal models have been crucial in characterizing the ADME properties of dapagliflozin (B1669812), providing a foundation for understanding its behavior in humans.

Oral Exposure and Systemic Clearance in Rats, Dogs, and Monkeys

Pharmacokinetic assessments in rats, dogs, and monkeys have demonstrated that dapagliflozin possesses favorable oral exposure, clearance, and elimination half-life, supporting the potential for once-daily dosing. nih.gov Following oral administration, dapagliflozin is rapidly absorbed. nih.gov In rats, both normal and diabetic models showed significant dose-dependent increases in plasma glucose excretion after single oral doses. nih.govresearchgate.net

The pharmacokinetic profile of dapagliflozin was found to be consistent across these preclinical species, indicating good oral bioavailability. nih.govresearchgate.net Studies in Zucker diabetic fatty rats revealed that single oral doses led to a significant increase in urinary glucose excretion over 6 and 24 hours. researchgate.net Furthermore, once-daily oral administration for 15 days resulted in substantial, dose-dependent reductions in plasma glucose in both fed and fasting states. researchgate.net

Table 1: Summary of Preclinical Pharmacokinetic Findings for Dapagliflozin

| Species | Key Findings | Reference |

| Rats | Adequate oral exposure and clearance. nih.gov Significant increase in urinary glucose excretion. nih.govresearchgate.net | nih.govnih.govresearchgate.net |

| Dogs | Adequate oral exposure and clearance. nih.gov | nih.gov |

| Monkeys | Adequate oral exposure and clearance. nih.gov | nih.gov |

Tissue Distribution Studies in Preclinical Models

The volume of distribution of dapagliflozin suggests extensive tissue distribution. nih.gov In preclinical toxicology studies involving mice, rats, and dogs, no histological evidence of hepatotoxicity was observed at exposures significantly higher than those used in human clinical doses. researchgate.net While the primary site of action for dapagliflozin is the SGLT2 transporter predominantly expressed in the kidneys, lower levels of SGLT2 expression have been noted in other tissues such as the salivary gland, liver, and thyroid, although extensive distribution to these sites is not a primary characteristic. researchgate.net

In Vitro and In Vivo Metabolic Pathway Elucidation

The metabolism of dapagliflozin has been investigated through both in vitro and in vivo studies, identifying the key metabolic pathways and the enzymes involved.

Identification of Phase I (e.g., Hydroxylation, O-Deethylation) and Phase II (e.g., Glucuronidation) Metabolites and Pathways

In vitro studies using hepatocytes from mice, rats, dogs, monkeys, and humans have shown that the metabolic profiles of dapagliflozin are qualitatively similar across species. nih.gov The primary metabolic pathways identified are glucuronidation (a Phase II reaction) and, to a lesser extent, Phase I reactions such as hydroxylation and O-deethylation. nih.govresearchgate.net

Glucuronidation is the major route of metabolism, leading to the formation of dapagliflozin 3-O-glucuronide (D3OG), an inactive metabolite. nih.gov The kidneys play a significant role in this process, contributing to 40-55% of the metabolism of dapagliflozin to D3OG in subjects with normal renal function. nih.gov

Other identified metabolites include benzylic hydroxy dapagliflozin, oxo dapagliflozin, and desethyl dapagliflozin. ias.ac.in These metabolites are the result of hydroxylation and O-deethylation processes. nih.govresearchgate.netias.ac.in

Table 2: Major Metabolic Pathways and Metabolites of Dapagliflozin

| Metabolic Pathway | Key Metabolites | Description | Reference |

| Phase II (Glucuronidation) | Dapagliflozin 3-O-glucuronide (D3OG) | The primary and major metabolic pathway, resulting in an inactive metabolite. | nih.gov |

| Phase I (Hydroxylation) | Benzylic hydroxy dapagliflozin | A less prominent metabolic pathway involving the addition of a hydroxyl group. | nih.govresearchgate.netias.ac.in |

| Phase I (O-Deethylation) | Desethyl dapagliflozin | A minor metabolic pathway involving the removal of an ethyl group. | nih.govresearchgate.netias.ac.in |

Enzyme Reaction Phenotyping (e.g., CYP, UGT Isoforms)

Enzyme reaction phenotyping studies have been conducted to identify the specific enzymes responsible for dapagliflozin metabolism. nih.govlabcorp.com Dapagliflozin is not a significant inhibitor or inducer of human cytochrome P450 (CYP) enzymes. nih.gov While CYP enzymes are involved in the minor Phase I metabolic pathways, the primary route of metabolism is through UDP-glucuronosyltransferases (UGTs). nih.govnih.gov

Studies have shown that UGT1A9 is a key enzyme in the glucuronidation of dapagliflozin. researchgate.netnih.gov Canagliflozin (B192856), another SGLT2 inhibitor, has been shown to inhibit UGT1A9, but dapagliflozin is a less potent inhibitor of this enzyme. nih.gov Specifically, dapagliflozin showed the greatest inhibition towards UGT1A1, UGT1A9, and UGT1A10, though with higher IC50 values compared to canagliflozin, suggesting a lower potential for drug-drug interactions via this pathway. nih.gov The Ki value for dapagliflozin inhibition of UGT1A9 was reported to be in the range of 12 to 15 µM. nih.gov

Transporter Interaction Studies in Preclinical Systems

Preclinical investigations have explored the interaction of dapagliflozin with various drug transporters. In vitro studies using Caco-2 cells, a model for intestinal absorption, revealed that dapagliflozin has good permeability. nih.gov These studies also identified dapagliflozin as a substrate for the P-glycoprotein (P-gp) transporter, but it is not a significant inhibitor of P-gp. nih.gov This suggests that while P-gp may have some influence on the transport of dapagliflozin, dapagliflozin itself is unlikely to cause significant drug-drug interactions by inhibiting this transporter. nih.gov

Investigation of Dapagliflozin as a Substrate or Inhibitor of Efflux/Uptake Transporters (e.g., P-glycoprotein)

Preclinical in vitro studies have been crucial in characterizing the interaction of dapagliflozin with cellular transport proteins, which are vital for drug absorption, distribution, and elimination. bioivt.com The primary focus of these investigations has been on efflux transporters, such as P-glycoprotein (P-gp), and uptake transporters. bioivt.com

Research utilizing Caco-2 cell monolayers, a standard in vitro model for assessing intestinal permeability and the role of efflux transporters, has provided key insights into dapagliflozin's properties. nih.gov These studies revealed that dapagliflozin has good permeability across the Caco-2 cell membranes. nih.govresearchgate.net The findings identified dapagliflozin as a substrate for the P-gp efflux transporter. nih.govresearchgate.net However, the research also concluded that dapagliflozin is not a significant inhibitor of P-gp. nih.govresearchgate.net This distinction is important, as it suggests that while dapagliflozin's own transport may be influenced by P-gp, it is unlikely to cause clinically relevant drug-drug interactions by inhibiting the P-gp-mediated transport of other co-administered drugs. mdpi.comfrontiersin.org

The ATP-binding cassette (ABC) superfamily, which includes P-gp, functions as active efflux transporters, moving substances out of cells. bioivt.com In contrast, the solute carrier (SLC) superfamily facilitates drug uptake into cells. bioivt.com While studies have confirmed dapagliflozin as a P-gp substrate, it was determined not to be an inhibitor or an inducer of human Cytochrome P450 (P450) enzymes, which are also critical for drug metabolism. nih.govresearchgate.net

| Transporter | Assay System | Finding | Reference |

|---|---|---|---|

| P-glycoprotein (P-gp) | Caco-2 cell permeability assay | Dapagliflozin is a substrate. | nih.govresearchgate.net |

| P-glycoprotein (P-gp) | In vitro inhibition assays | Not a significant inhibitor. | nih.govresearchgate.net |

Preclinical Pharmacokinetic/Pharmacodynamic (PK/PD) Correlation Modeling

Preclinical pharmacokinetic/pharmacodynamic (PK/PD) modeling has been instrumental in understanding the relationship between dapagliflozin exposure and its pharmacological effect, primarily urinary glucose excretion (UGE). nih.gov Biologically-based PK/PD models have been developed to characterize this relationship in animal models, such as rats, and to help predict the drug's behavior in humans. nih.gov

A key study developed a PK/PD model that successfully characterized the acute relationship between dapagliflozin plasma concentrations and UGE in rats. nih.gov This model integrated species-specific differences in pharmacokinetics, physiology, and SGLT2 pharmacology to allow for translation of the findings from the preclinical to the clinical setting. nih.gov The model provided a reasonable characterization of the observed dapagliflozin-mediated UGE in rats, although it showed slight under-prediction of UGE at higher doses. nih.gov The exposure to dapagliflozin in rats was found to be dose-proportional for doses between 0.1 and 10 mg/kg. nih.gov

Further modeling efforts have utilized physiologically-based pharmacokinetic (PBPK) models, developed with software like PK-Sim® and MoBi®, to simulate dapagliflozin's disposition. page-meeting.org These models incorporate processes such as metabolism by UGT1A9 and active transport by P-gp to predict the drug's pharmacokinetic profile. page-meeting.org

Pharmacokinetic parameters for dapagliflozin have been established in several preclinical species, demonstrating adequate oral exposure and elimination half-lives to support further development. nih.gov

| Species | Time to Peak Concentration (tmax) (hours) | Elimination Half-life (t½) (hours) | Reference |

|---|---|---|---|

| Rat | 1.7 ± 2.0 | 4.6 | caldic.com |

| Dog | 0.6 ± 0.4 | 7.4 | caldic.com |

| Monkey | 1.9 ± 1.8 | 3.5 | caldic.com |

The preclinical PK/PD analyses indicate that the relationship between dapagliflozin exposure and its effect on UGE is well-characterized, providing a quantitative foundation for predicting its clinical pharmacology. nih.gov

| Model Type | Key Finding | Reference |

|---|---|---|

| Biologically-based PK/PD Model | Reasonably characterized the observed 24-hour urinary glucose excretion (UGE). | nih.gov |

| One-compartment model with first-order absorption | Well-characterized the dose-proportional exposure between 0.1 and 10 mg/kg. | nih.gov |

| Physiologically-Based Pharmacokinetic (PBPK) Model | Developed to simulate PK, incorporating metabolism and P-gp transport. | page-meeting.org |

Compound List

| Compound Name |

|---|

| 1-(R,S)-Dapagliflozin |

| Dapagliflozin |

| Dapagliflozin 3-O-glucuronide |

| Metformin |

Computational and in Silico Drug Design Studies on Dapagliflozin

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interactions between a ligand, such as Dapagliflozin (B1669812), and its protein target at an atomic level. These methods have been instrumental in understanding the binding of Dapagliflozin to the sodium-glucose cotransporter 2 (SGLT2).

Prediction of Binding Affinities and Interactions with Target Proteins

Molecular docking studies have been extensively used to predict the binding affinity and orientation of Dapagliflozin within the binding site of its primary target, SGLT2. researchgate.netmdpi.com These simulations have also been employed to investigate its interactions with other potential protein targets. For instance, docking studies have explored the binding of Dapagliflozin to proteins implicated in conditions like chronic kidney disease (CKD) and polycystic ovary syndrome (PCOS). nih.govmdpi.comnih.govtandfonline.com

In the context of CKD, molecular docking revealed significant binding affinities between Dapagliflozin and key proteins such as Epidermal Growth Factor Receptor (EGFR), Glycogen Synthase Kinase-3 Beta (GSK3β), and Interleukin-6 (IL-6). mdpi.comnih.gov The docking scores, which represent the predicted binding affinity, were -8.42 kcal/mol for EGFR, -7.70 kcal/mol for GSK3β, and -6.83 kcal/mol for IL-6. nih.gov Similarly, in studies related to PCOS, Dapagliflozin showed strong binding affinities to targets like AKT1 (-9.9 kcal/mol) and TP53 (-9.0 kcal/mol). tandfonline.com These findings suggest that Dapagliflozin's therapeutic effects may extend beyond SGLT2 inhibition through its interaction with these other proteins.

The hydroxyl groups on the glucose-like moiety of Dapagliflozin are crucial for its interaction with SGLT2, forming hydrogen bonds with key residues in the binding pocket. researchgate.net These interactions are fundamental to the stable binding and inhibitory action of the drug.

Analysis of Ligand-Protein Complexes at an Atomic Level

Molecular dynamics (MD) simulations provide a more dynamic view of the ligand-protein complex, allowing for the analysis of its stability and conformational changes over time. youtube.com MD simulations have been used to study the interaction of Dapagliflozin with proteins like bovine serum albumin (BSA), a model protein for understanding drug-protein interactions in the bloodstream. nih.gov These simulations, in conjunction with spectroscopic techniques, have shown that Dapagliflozin binds to site I of BSA primarily through hydrophobic forces. nih.gov The stability of the Dapagliflozin-SGLT2 complex has also been a subject of MD studies, which help to understand the duration and nature of the inhibitory effect at an atomic level. tandfonline.com

Network Pharmacology and Systems Biology Approaches

Network pharmacology and systems biology offer a holistic view of a drug's effects by considering its interactions with multiple targets and pathways within a complex biological system. nih.gov These approaches have been pivotal in uncovering the broader mechanisms of action of Dapagliflozin.

Identification of Potential Multi-Targets and Biological Pathways

Network pharmacology studies have successfully identified numerous potential targets for Dapagliflozin beyond SGLT2, suggesting a multi-targeted therapeutic potential. mdpi.comfrontiersin.orgnih.govnih.govresearchgate.net For instance, in the context of atherosclerosis, network pharmacology identified 287 potential targets for Dapagliflozin. mdpi.com Overlapping these with disease-related targets revealed key proteins like AKT1, MAPK1, MAPK14, SRC, and EGFR as central to its potential anti-atherosclerotic effects. mdpi.com

Similarly, in diabetic nephropathy, a combination of RNA sequencing and network pharmacology identified pivotal targets such as SMAD9, PPARG, CD36, and various MAPKs. frontiersin.orgnih.govnih.govresearchgate.net The enriched biological pathways associated with these targets include the TGF-β signaling pathway, PPAR signaling pathway, and chemokine signaling pathway. nih.govnih.govresearchgate.net For chronic kidney disease, 208 overlapping targets were identified, with key pathways including PI3K-Akt, MAPK, and AGE-RAGE signaling pathways, which are involved in inflammation, oxidative stress, and metabolic regulation. nih.govnih.gov

| Condition | Key Potential Targets | Associated Biological Pathways | Source |

|---|---|---|---|

| Atherosclerosis | AKT1, MAPK1, MAPK14, SRC, EGFR | Not explicitly detailed in the provided text | mdpi.com |

| Diabetic Nephropathy | SMAD9, PPARG, CD36, MAPK1, MAPK3, CASP3, C3, IL-10 | TGF-β signaling pathway, PPAR signaling pathway, Chemokine signaling pathway | frontiersin.orgnih.govnih.govresearchgate.net |

| Chronic Kidney Disease | EGFR, GSK3β, IL-6, GAPDH, HSP90AA1, NFKB1, CASP3, MAPK3 | PI3K-Akt signaling pathway, MAPK signaling pathway, AGE-RAGE signaling pathway | nih.govnih.govresearchgate.net |

| Polycystic Ovary Syndrome (Inflammation) | AKT1, TP53, IL1B, STAT3, PTGS2, TNF, ICAM1, IL10, TGFB1, CCL2 | AGE-RAGE signaling pathway in diabetic complications, Lipid and Atherosclerosis, TNF signaling pathway | tandfonline.com |

Construction of Protein-Protein Interaction (PPI) Networks

Protein-protein interaction (PPI) networks are constructed to visualize and analyze the complex interplay between the identified target proteins. mdpi.comfrontiersin.orgresearchgate.net In the study of Dapagliflozin's effect on atherosclerosis, a PPI network of 191 intersection targets was created to identify hub genes. mdpi.com By applying algorithms to this network, six key genes (RHOA, AKT1, EGFR, MAPK1, MAPK14, and SRC) were identified as central nodes, indicating their significant role in the drug's mechanism. mdpi.com

For diabetic nephropathy, a PPI network was constructed from potential target genes, and the top 20 core genes were selected for further analysis. frontiersin.org In the context of chronic kidney disease, a PPI network of 208 overlapping genes was built, and the top 10 hub genes, including GAPDH, IL-6, SRC, and EGFR, were identified based on their centrality in the network. researchgate.net These hub genes are considered potential key players in the therapeutic effects of Dapagliflozin. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govceon.rsnih.govbau.edu.tr QSAR studies are valuable for understanding which structural features of a molecule are crucial for its therapeutic effect and for designing new, more potent analogs. nih.govceon.rs

While specific QSAR models exclusively for 1-(R,S)-Dapagliflozin were not detailed in the provided search results, the principles of QSAR have been applied to the broader class of SGLT2 inhibitors. nih.gov These studies help to elucidate the key structural requirements for potent SGLT2 inhibition. A typical QSAR study involves developing a statistically robust model that correlates various physicochemical and structural descriptors of the molecules with their inhibitory activity. nih.govyoutube.com Such models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the drug design process. The development of a robust QSAR model involves careful selection of a dataset of compounds with known activities, generation of molecular descriptors, model building using statistical methods like multi-linear regression, and rigorous validation of the model's predictive power. nih.govyoutube.com

Development of Predictive Models for SGLT2 Inhibitory Activity

The development of predictive models for Sodium-Glucose Co-transporter 2 (SGLT2) inhibitory activity has been a key area of computational research. These models aim to establish a quantitative relationship between the chemical structure of a compound and its ability to inhibit SGLT2, enabling the screening of virtual libraries and the prioritization of candidates for synthesis.

Quantitative Structure-Activity Relationship (QSAR) studies represent another important predictive modeling technique. QSAR models mathematically correlate the structural or physicochemical properties of a series of compounds with their biological activity. researchgate.net For SGLT2 inhibitors, 3D-QSAR models have been developed to understand the structural requirements for potent inhibition. researchgate.net These models help in identifying the key molecular features and interactive fields that are crucial for binding to the SGLT2 protein, thereby guiding the design of new inhibitors with potentially higher activity. researchgate.net Molecular docking studies often complement QSAR analyses by providing insights into the specific binding interactions between inhibitors and the SGLT2 active site, further refining the predictive models. researchgate.netnih.gov

Furthermore, systems pharmacology models have been adapted to describe the effects of dapagliflozin. nih.gov These comprehensive models can simulate the complex interplay between the drug, the biological system, and the disease state, such as the crosstalk between insulin (B600854), glucose, and dapagliflozin. nih.gov Such platforms serve as quantitative tools for the in silico evaluation of treatment regimens. nih.gov

Design of Dapagliflozin Analogues with Enhanced Properties

The structural scaffold of dapagliflozin has served as a template for the rational design of new analogues with potentially enhanced properties, such as improved potency, selectivity, and metabolic stability. In silico techniques, particularly molecular docking, play a pivotal role in this design process.

Molecular docking simulations are used to predict the binding mode and affinity of designed analogues within the SGLT2 binding site. mdpi.commdpi.com By analyzing these interactions, medicinal chemists can make targeted structural modifications to optimize binding. For instance, studies have explored the introduction of different functional groups at various positions on the dapagliflozin molecule. One study focused on designing novel hybrids by combining dapagliflozin with a nitric oxide (NO) donor group, aiming for dual anti-hyperglycemic and anti-thrombotic characteristics. ijpsjournal.com

Other research has focused on creating carbasugar analogues of gliflozins, where the endocyclic oxygen atom of the glucose moiety is replaced with a methylene (B1212753) group. researchgate.net This modification is intended to enhance the inhibitory activity against SGLT2 and prolong the glucose-lowering effect. researchgate.net Computational studies, including molecular docking and molecular dynamics simulations, are employed to evaluate these novel carbasugar candidates and confirm their potential as promising SGLT2 inhibitors. researchgate.net

The binding affinity of dapagliflozin and its analogues to target proteins is a key parameter evaluated in these studies. Molecular docking studies have reported binding energies for dapagliflozin with various targets, indicating strong interactions. For example, a study investigating dapagliflozin's potential in chronic kidney disease reported significant binding affinities with key proteins like EGFR, GSK3β, and IL-6. mdpi.com

In Silico Prediction of ADME Properties (excluding toxicity aspects)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early drug discovery, helping to identify candidates with favorable pharmacokinetic profiles and reduce late-stage attrition. nih.govresearchgate.net Various computational tools and web servers, such as SwissADME and pkCSM, are widely used for these predictions. mdpi.comijpsjournal.comnih.govresearchgate.netuq.edu.au

For dapagliflozin, these tools have been used to evaluate its drug-likeness and predict its ADME profile. mdpi.com The predictions are based on the molecule's physicochemical properties. Dapagliflozin generally adheres to criteria such as Lipinski's Rule of Five, which suggests good potential for oral bioavailability. mdpi.comijpsjournal.com

Key predicted ADME parameters for dapagliflozin include:

Absorption: It is predicted to have high gastrointestinal absorption. mdpi.com The absolute oral bioavailability of dapagliflozin has been determined to be 78%. drugbank.com

Distribution: Dapagliflozin has a predicted volume of distribution (Vd) that suggests extensive tissue distribution. researchgate.netcaldic.com It is also shown to be approximately 91% bound to plasma proteins. drugbank.comresearchgate.net

Metabolism: The primary route of metabolism for dapagliflozin is glucuronidation, mainly by the enzyme UGT1A9, to form its major inactive metabolite, dapagliflozin 3-O-glucuronide. drugbank.comresearchgate.net Cytochrome P450 (CYP) mediated metabolism is a minor pathway. drugbank.com

Excretion: The metabolites of dapagliflozin are primarily excreted in the urine. researchgate.net A very small percentage of the parent drug is excreted unchanged in the urine and feces. drugbank.comresearchgate.net

These in silico predictions provide a valuable initial assessment of a compound's pharmacokinetic behavior, guiding further experimental studies.

Analytical Chemistry and Characterization Methodologies for Dapagliflozin

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatography is a cornerstone for the separation and quantification of Dapagliflozin (B1669812). Its high resolving power allows for the separation of the active pharmaceutical ingredient (API) from its impurities and other components in a mixture.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method Development and Validation

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely reported method for the analysis of Dapagliflozin. impactfactor.orgresearchgate.netjodac.org These methods are favored for their simplicity, precision, and accuracy. pnrjournal.com

Method development for Dapagliflozin typically involves optimizing the mobile phase composition, stationary phase, flow rate, and detection wavelength to achieve a good resolution and a stable baseline. Common stationary phases include C8 and C18 columns. nih.govijpsjournal.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer like phosphate (B84403) buffer or triethylamine, with the pH adjusted to ensure good peak shape and retention. impactfactor.orgsphinxsai.comresearchgate.net Isocratic elution, where the mobile phase composition remains constant, is frequently employed for its simplicity. pnrjournal.comijpsjournal.com Detection is usually carried out using a UV detector at wavelengths ranging from 222 nm to 278 nm. sphinxsai.comresearchgate.netresearchgate.net

Validation of these RP-HPLC methods is performed according to the International Council for Harmonisation (ICH) guidelines. nih.govresearchgate.netdergipark.org.tr Parameters such as linearity, accuracy, precision, specificity, robustness, limit of detection (LOD), and limit of quantification (LOQ) are thoroughly evaluated to ensure the method is suitable for its intended purpose. pnrjournal.comnih.gov For instance, a stability-indicating RP-HPLC method was developed using a Kromasil 100-5-C8 column with a mobile phase of acetonitrile and water (52:48 v/v) at a flow rate of 1.0 mL/min and UV detection at 224 nm. nih.gov This method showed a retention time of 1.67 minutes and was validated for linearity, precision, and robustness. nih.gov

Interactive Table: Examples of Developed RP-HPLC Methods for Dapagliflozin Analysis

| Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Linearity Range (µg/mL) |

| Inertsil ODS-3V (150mm x 4.6mm, 5µm) | Acetonitrile : Water (50:50 v/v) | 1.0 | 223 | Not Specified | Not Specified |

| Kromasil 100-5-C8 (100mm x 4.6mm) | Acetonitrile : Water (52:48 v/v) | 1.0 | 224 | 1.67 | Not Specified |

| Inspire (150mm x 4.6mm, 5µm) | Methanol : Water (80:20 v/v) | 1.0 | 235 | 4.422 | 50-90 |